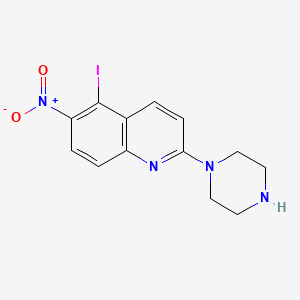

5-Iodo-6-nitro-2-piperazinylquinoline

Description

5-Iodo-6-nitro-2-piperazinylquinoline (CAS: Not explicitly listed in evidence; referred to as a derivative of quipazine in ) is a halogenated quinoline derivative with a piperazine substituent at the 2-position. It is a potent radioligand for serotonin reuptake inhibition, synthesized via a seven-step sequence involving the preparation of a tributyltin precursor followed by radioiodination (¹²³I or ¹²⁵I). This process yields high specific activity (>4000 Ci/mmol for ¹²³I and >2000 Ci/mmol for ¹²⁵I) and radiochemical purity (>98%) . Its iodine and nitro groups enhance binding selectivity and stability, making it valuable in neuroimaging studies targeting serotonin transporters .

Properties

Molecular Formula |

C13H13IN4O2 |

|---|---|

Molecular Weight |

384.17 g/mol |

IUPAC Name |

5-iodo-6-nitro-2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H13IN4O2/c14-13-9-1-4-12(17-7-5-15-6-8-17)16-10(9)2-3-11(13)18(19)20/h1-4,15H,5-8H2 |

InChI Key |

IRGBJHWMPCBAGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C(=C(C=C3)[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Introduction of the Piperazinyl Group at the 2-Position

The core step in the synthesis involves the substitution of a halogen (commonly chlorine or bromine) at the 2-position of quinoline with a piperazinyl moiety. This is achieved by reacting quinoline derivatives with 1-piperazinecarboxaldehyde under controlled temperature conditions.

| Parameter | Conditions | Notes |

|---|---|---|

| Starting Material | 2-chloro-3-methyl-6-nitroquinoline | Or 2-bromo-6-iodoquinoline for related steps |

| Reagent | 1-piperazinecarboxaldehyde | Excess used (typically 3:1 molar ratio) |

| Solvent | DMF or suitable polar aprotic solvent | Ensures solubility and reaction efficiency |

| Temperature | 20 °C to 140 °C (commonly 100-130 °C) | Reaction time 3-5 hours |

| Workup | Cooling, addition of water to precipitate product | Washing and vacuum drying |

The reaction proceeds by nucleophilic substitution, followed by acid treatment (e.g., sulfuric acid) to remove aldehyde by-products and stabilize the piperazinyl quinoline product.

Nitration at the 6-Position

Nitration is typically performed on the quinoline core prior to piperazinyl substitution or on intermediates bearing the piperazinyl group. The nitro group introduction at the 6-position is crucial for biological activity and further functionalization.

- Standard nitration reagents (e.g., nitric acid in sulfuric acid) are used.

- Reaction conditions are optimized to avoid over-nitration or degradation of sensitive groups.

Iodination at the 5-Position

Iodination to introduce the iodine atom at the 5-position (or 4-position in some analogs) is achieved using organotin intermediates and iodine sources.

| Step | Reagents and Conditions | Description |

|---|---|---|

| Preparation of organotin intermediate | 4-tributylstannyl-6-nitro-2-(4-formylpiperazin-1-yl)quinoline | Organotin compound synthesized as precursor |

| Iodination | Reaction with sodium iodide (NaI), phosphoric acid, and dichloroamine T | Introduces iodine at the desired position via halogen exchange |

| Temperature | Ambient to mild heating | Controlled to avoid side reactions |

| Workup | Acid treatment to remove impurities | Purification of iodinated product |

Representative Synthetic Sequence (Summary Table)

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Piperazinyl substitution | 2-chloro-3-methyl-6-nitroquinoline | 1-piperazinecarboxaldehyde, 100 °C, 3 h | 2-piperazinyl-3-methyl-6-nitroquinoline |

| 2 | Organotin intermediate formation | 2-piperazinyl-6-nitroquinoline | Tributylstannyl reagent | 4-tributylstannyl-6-nitro-2-(4-formylpiperazin-1-yl)quinoline |

| 3 | Iodination | Organotin intermediate | NaI, phosphoric acid, dichloroamine T | 5-iodo-6-nitro-2-piperazinylquinoline |

| 4 | Acid treatment and purification | Iodinated intermediate | Sulfuric acid or other acid | Pure 5-iodo-6-nitro-2-piperazinylquinoline |

Radiolabeled Analog Preparation (Additional Context)

A notable application of 5-iodo-6-nitro-2-piperazinylquinoline is in the synthesis of radiolabeled analogs with iodine-123 and iodine-125 isotopes for imaging studies. The preparation involves:

- Synthesis of BOC-protected 5-tributyltin-6-nitroquipazine precursor.

- Radioiodination via halogen exchange.

- Achieving radiochemical yields of approximately 40% for iodine-123 and 60% for iodine-125.

- High specific activities (>2000 Ci/mmol) and radiochemical purities (>98%).

This multi-step sequence highlights the synthetic robustness and utility of the iodinated quinoline scaffold.

Research Findings and Analytical Data

- Reaction temperatures for piperazinyl substitution vary between 20 °C and 140 °C, with optimal yields at 100-130 °C.

- Acid treatments post-reaction are critical for removing aldehyde impurities and stabilizing the final product.

- NMR data (both ^1H and ^13C) confirm substitution patterns and purity.

- The use of organotin intermediates is essential for selective and efficient iodination.

- The synthetic methods have been patented and peer-reviewed, demonstrating reproducibility and scalability.

Chemical Reactions Analysis

5-Iodo-6-nitro-2-piperazinylquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to create derivatives of the compound.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include reducing agents like hydrogen gas, nucleophiles like thiols, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Iodo-6-nitro-2-piperazinylquinoline has several scientific research applications :

Chemistry: It is used as a precursor for synthesizing various derivatives for studying structure-activity relationships.

Biology: The compound is employed in binding studies to understand the interaction with serotonin transporters.

Medicine: It serves as a radioligand in imaging studies to visualize serotonin transporters in the brain.

Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting serotonin transporters.

Mechanism of Action

The primary mechanism of action of 5-Iodo-6-nitro-2-piperazinylquinoline involves its binding to the serotonin uptake complex . The compound acts as a ligand, selectively binding to serotonin transporters and inhibiting the reuptake of serotonin. This interaction allows for the visualization and study of serotonin transporters in various biological systems.

Comparison with Similar Compounds

Core Structural Modifications

Key analogs of 5-Iodo-6-nitro-2-piperazinylquinoline include:

Pharmacological Activity

- 5-Iodo-6-nitro-2-piperazinylquinoline: Demonstrates high affinity for serotonin transporters (SERT) due to iodine’s electronegativity and nitro’s electron-withdrawing effects, which enhance receptor binding .

- 4-Chloro-6-nitro-2-piperazinylquinoline: Chlorine at the 4-position may reduce blood-brain barrier permeability compared to iodine, limiting its utility in neuroimaging .

- Unsubstituted 6-(Piperazin-1-yl)quinoline: Lacks nitro and halogen groups, resulting in lower SERT affinity but broader applicability in non-neuropharmacological contexts (e.g., antimicrobial studies) .

Key Research Findings

Radioligand Efficacy

Studies show that 5-Iodo-6-nitro-2-piperazinylquinoline’s specific activity (>4000 Ci/mmol) surpasses many non-halogenated quinoline derivatives, making it ideal for high-resolution positron emission tomography (PET) .

Structural Determinants of Binding

Commercial Availability

- Limited suppliers for specialized derivatives (e.g., only 1 supplier for 6-(Piperazin-1-yl)quinoline ), whereas intermediates like 6-nitro-2-piperazinylquinoline are more accessible .

Q & A

Q. Optimization Methodology :

- Use factorial design to test variables (temperature, solvent polarity, stoichiometry) and identify critical parameters .

- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates by ¹H/¹³C NMR (e.g., δ ~8.5 ppm for aromatic protons) .

How can structural contradictions in spectroscopic data for 5-Iodo-6-nitro-2-piperazinylquinoline derivatives be resolved?

Advanced Research Focus

Discrepancies in NMR or mass spectra often arise from tautomerism or steric effects. For example:

- Tautomeric equilibria : Use variable-temperature NMR (VT-NMR) to observe dynamic proton shifts in DMSO-d₆ .

- Steric hindrance : Compare X-ray crystallography data (e.g., CCDC entries) with computational models (DFT) to validate bond angles and torsional strain .

Q. Data Reconciliation Strategy :

- Cross-validate using 2D NMR (COSY, HSQC) to assign ambiguous peaks .

- Employ high-resolution mass spectrometry (HRMS) with ESI+ to confirm molecular ion clusters .

What computational methods are suitable for predicting the reactivity of 5-Iodo-6-nitro-2-piperazinylquinoline in cross-coupling reactions?

Q. Advanced Research Focus

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model electronic effects. The nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing Suzuki-Miyaura coupling at the 5-iodo position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using AmberTools .

Validation : Compare predicted activation energies with experimental Arrhenius plots from kinetic studies .

How can researchers design assays to evaluate the biological activity of 5-Iodo-6-nitro-2-piperazinylquinoline against enzyme targets?

Q. Basic Research Focus

- Target Selection : Prioritize enzymes with quinoline-binding pockets (e.g., topoisomerases, kinases) using structural databases (PDB) .

- In vitro Assays :

- Fluorescence quenching : Monitor binding to human topoisomerase II via changes in tryptophan emission at 340 nm .

- IC₅₀ Determination : Use dose-response curves (0.1–100 µM) in HEK293 cells .

Q. Advanced Follow-up :

- Molecular Docking : Autodock Vina to predict binding modes, guided by crystallographic data of analogous quinoline complexes .

What are the best practices for resolving solubility issues of 5-Iodo-6-nitro-2-piperazinylquinoline in biological assays?

Q. Methodological Answer

- Co-solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .

- Nanoparticle Formulation : Use solvent evaporation to prepare PLGA nanoparticles (150–200 nm) for enhanced aqueous dispersion .

- Surfactant Screening : Evaluate Tween-80 or Cremophor-EL at 0.01–0.1% w/v via dynamic light scattering (DLS) .

How can researchers analyze the electronic effects of substituents on the quinoline ring using spectroscopic and computational tools?

Q. Advanced Research Focus

- UV-Vis Spectroscopy : Correlate λmax shifts (e.g., 320 → 350 nm) with electron-withdrawing/donating substituents .

- Hammett Analysis : Plot log(k) vs. σ values for substituents (iodo: σₚ⁺ = +0.28, nitro: σₘ = +1.43) to quantify electronic contributions .

- NBO Analysis : Calculate charge distribution at the 2-piperazinyl group using NBO 6.0 .

What strategies mitigate decomposition of 5-Iodo-6-nitro-2-piperazinylquinoline under storage conditions?

Q. Basic Research Focus

- Stability Studies : Accelerate degradation testing at 40°C/75% RH over 4 weeks, analyzed via HPLC .

- Light Protection : Store in amber vials with argon headspace; monitor photodegradation by UPLC-MS .

- Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) for long-term storage at –80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.